Allosteric Activation of Mevaldate Reduction by CoA vs. Acetyl-CoA in Yeast HMG-CoA Reductase
In the reduction of mevaldate to mevalonate catalyzed by yeast HMG-CoA reductase, coenzyme A (CoA) and acetyl-CoA act as allosteric activators. (3R)-3,5-dihydroxy-3-methylpentanoyl-CoA, as a CoA thioester, is structurally related to the mevaldyl-CoA intermediate. In direct kinetic comparisons, CoA decreased the Km for mevaldate by 30-fold, whereas acetyl-CoA only decreased it by 3-fold. Both compounds increased Vmax 1.5-fold . This demonstrates that CoA is a far more potent allosteric activator than acetyl-CoA for this specific reductive step, highlighting the unique regulatory role of CoA-containing intermediates.
| Evidence Dimension | Activation of mevaldate reduction (Km for mevaldate) |
|---|---|
| Target Compound Data | CoA: 30-fold decrease in Km; 1.5-fold increase in Vmax |
| Comparator Or Baseline | Acetyl-CoA: 3-fold decrease in Km; 1.5-fold increase in Vmax |
| Quantified Difference | CoA is 10-fold more effective than acetyl-CoA in decreasing Km (30-fold vs. 3-fold) |
| Conditions | Yeast HMG-CoA reductase, mevaldate reduction assay, NADPH as cofactor |
Why This Matters
For researchers studying HMG-CoA reductase kinetics or screening for modulators of the mevalonate pathway, the choice of CoA-containing substrate versus simple CoA esters critically impacts observed enzymatic parameters and data interpretation.
- [1] Qureshi, N., et al. (1976). Kinetic analysis of the individual reductive steps catalyzed by beta-hydroxy-beta-methylglutaryl-coenzyme A reductase obtained from yeast. Biochemistry, 15(19), 4191-4197. doi:10.1021/bi00664a010 View Source
